An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloroisoquinoline-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust, validated methodologies for determining its key characteristics. We delve into the structural and electronic properties, solubility, acidity, and spectroscopic profile of the compound. Each section combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to accurately characterize this and similar isoquinoline derivatives. This guide is structured to serve as a practical reference for laboratory work and to provide a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Significance
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Isoquinoline derivatives have been extensively investigated for their potential as anti-cancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][4] Specifically, they have emerged as a promising class of protein kinase inhibitors, targeting enzymes that are often dysregulated in various cancers and other diseases.[5][6]
3-Chloroisoquinoline-6-carboxylic acid (C₁₀H₆ClNO₂) is a notable derivative within this class. The presence of the carboxylic acid moiety offers a handle for forming salts or amides, potentially improving pharmacokinetic properties or acting as a key binding group with biological targets. The chloro-substituent at the 3-position significantly influences the electronic distribution of the isoquinoline ring, which can modulate its reactivity and binding affinity. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for its rational application in drug design, synthesis of compound libraries, and interpretation of structure-activity relationships (SAR).[3][7]
This guide provides the foundational knowledge and practical protocols necessary for the comprehensive characterization of 3-Chloroisoquinoline-6-carboxylic acid.
Caption: Chemical structure of 3-Chloroisoquinoline-6-carboxylic acid.
Core Physicochemical Properties
This section details the known and predicted physicochemical properties of 3-Chloroisoquinoline-6-carboxylic acid and provides standardized protocols for their experimental determination.
Molecular and Structural Data
A summary of the key identifiers and computed properties for 3-Chloroisoquinoline-6-carboxylic acid is presented in the table below. These values are fundamental for sample handling, stoichiometric calculations, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [8] |
| Molecular Weight | 207.61 g/mol | [8] |
| CAS Number | 1256794-71-4 | [8] |
| IUPAC Name | 3-chloroisoquinoline-6-carboxylic acid | [8] |
| SMILES | C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl | PubChem |
| InChI Key | XYHYBNUDOGWNRA-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 2.6 | PubChem |
| Appearance | Expected to be a solid at room temperature | General |
Melting Point
The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.[9]
Protocol for Melting Point Determination (Capillary Method):
This protocol is a standard method for determining the melting point of a solid organic compound.[9][10][11]
-
Instrumentation: A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.
-
Materials: 3-Chloroisoquinoline-6-carboxylic acid (finely powdered), capillary tubes (sealed at one end).
Step-by-Step Procedure:
-
Sample Preparation: Load a small amount of the finely powdered compound into a capillary tube to a height of 2-3 mm by tapping the open end of the tube on the sample.
-
Tube Tapping: Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface or by dropping it through a long glass tube.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the heating rate for a more accurate measurement.[9]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Replicates: Repeat the measurement at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Boiling Point
As 3-Chloroisoquinoline-6-carboxylic acid is expected to be a solid with a high boiling point, decomposition may occur before it boils at atmospheric pressure. Therefore, boiling point determination might require reduced pressure.
Protocol for Boiling Point Determination (Thiele Tube Method):
This micro-method is suitable for small sample quantities.[12][13][14][15][16]
-
Instrumentation: Thiele tube, thermometer, Bunsen burner or hot plate.
-
Materials: 3-Chloroisoquinoline-6-carboxylic acid, small test tube (fusion tube), capillary tube (sealed at one end), heat-transfer fluid (e.g., mineral oil).
Step-by-Step Procedure:
-
Sample Preparation: Place a small amount of the compound into the fusion tube.
-
Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid.
-
Assembly: Attach the fusion tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube containing the heat-transfer fluid. Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[12][16]
Solubility Profile
The solubility of 3-Chloroisoquinoline-6-carboxylic acid is a key parameter influencing its formulation and bioavailability. The carboxylic acid group suggests pH-dependent aqueous solubility, while the chlorinated isoquinoline core indicates solubility in organic solvents.
Protocol for Qualitative Solubility Determination:
This systematic approach determines the solubility class of an organic compound.[17][18][19][20][21]
-
Materials: 3-Chloroisoquinoline-6-carboxylic acid, test tubes, deionized water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.
Step-by-Step Procedure:
-
Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, test the solution with pH paper. An acidic pH would be expected.
-
Ether Solubility: Test the solubility in diethyl ether using the same proportions.
-
Aqueous Base Solubility: If insoluble in water, test its solubility in 5% NaOH. Solubility indicates an acidic functional group.
-
Weak Base Solubility: If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid.[18]
-
Aqueous Acid Solubility: If insoluble in water, test its solubility in 5% HCl. The basic nitrogen in the isoquinoline ring should allow for salt formation and dissolution.
-
Strong Acid Solubility: If insoluble in all the above, test solubility in cold, concentrated H₂SO₄.
Expected Solubility: 3-Chloroisoquinoline-6-carboxylic acid is expected to be:
-
Sparingly soluble in water.
-
Soluble in polar aprotic solvents (e.g., DMSO, DMF).[22]
-
Soluble in aqueous base (NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid.
-
Soluble in aqueous acid (HCl) due to the protonation of the isoquinoline nitrogen.
Acidity Constant (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For 3-Chloroisoquinoline-6-carboxylic acid, there will be at least two pKa values: one for the dissociation of the carboxylic acid proton and another for the protonation of the isoquinoline nitrogen.
Protocol for pKa Determination by UV-Vis Spectrophotometry:
This method is suitable for compounds with a UV-active chromophore near the ionization site, which is the case for this molecule.[23][24][25][26][27]
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, calibrated pH meter.
-
Materials: 3-Chloroisoquinoline-6-carboxylic acid, a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12), DMSO (for stock solution).
Step-by-Step Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.
-
Sample Preparation: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance in the optimal range (0.3-1.0 AU). The final concentration of DMSO should be kept low and constant (e.g., <1%).
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions.
-
pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[24] Two inflection points may be observed, corresponding to the two ionizable groups.
Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation. This section outlines the expected spectral characteristics and provides general protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the isoquinoline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group will influence their precise chemical shifts.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically between δ 10 and 13 ppm. This signal will disappear upon shaking the sample with D₂O.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-185 ppm.
-
Aromatic Carbons: The carbons of the isoquinoline ring will appear between δ 120 and 150 ppm. The carbon attached to the chlorine atom (C3) will be significantly affected.
Protocol for NMR Sample Preparation:
-
Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows observation of the acidic proton.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if required for referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]
-
C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.
-
C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 850-550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic system. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
-
Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[28] The resulting acylium ion (Ar-C≡O⁺) is often a significant peak. Further fragmentation of the isoquinoline ring would also be observed.
Conclusion
3-Chloroisoquinoline-6-carboxylic acid is a compound with significant potential in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors and anti-cancer agents. While direct experimental data on its physicochemical properties are not widely published, this guide provides a comprehensive framework for their systematic and accurate determination. The detailed protocols for measuring melting point, boiling point, solubility, and pKa, along with the predicted spectroscopic characteristics, offer researchers the necessary tools to fully characterize this molecule. A thorough understanding of these fundamental properties is the cornerstone of successful drug discovery and development, enabling informed decisions in synthesis, formulation, and biological evaluation.
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